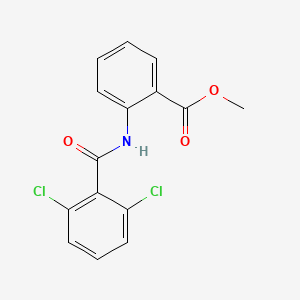

METHYL 2-(2,6-DICHLOROBENZAMIDO)BENZOATE

Overview

Description

Methyl 2-(2,6-dichlorobenzamido)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group and a dichlorobenzamido group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2,6-dichlorobenzamido)benzoate typically involves the reaction of 2,6-dichlorobenzoyl chloride with methyl anthranilate in the presence of a base such as pyridine. The reaction proceeds through the formation of an amide bond between the amine group of methyl anthranilate and the acyl chloride group of 2,6-dichlorobenzoyl chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,6-dichlorobenzamido)benzoate can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Reduction: The compound can be reduced to form the corresponding amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions.

Hydrolysis: Acidic or basic conditions can be employed, with reagents such as hydrochloric acid or sodium hydroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products Formed

Substitution: Products depend on the nucleophile used, such as substituted benzoates.

Hydrolysis: Formation of 2-(2,6-dichlorobenzamido)benzoic acid and methanol.

Reduction: Formation of 2-(2,6-dichlorobenzamido)benzylamine.

Scientific Research Applications

Methyl 2-(2,6-dichlorobenzamido)benzoate has several applications in scientific research:

Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-(2,6-dichlorobenzamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

- Methyl 2,5-dichlorobenzoate

- 2,6-Dichlorobenzamide

- Methyl benzoate

Uniqueness

Methyl 2-(2,6-dichlorobenzamido)benzoate is unique due to the presence of both the dichlorobenzamido and methyl ester groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.

Biological Activity

Methyl 2-(2,6-dichlorobenzamido)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes current research findings regarding its biological activity, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHClN\O

- Molecular Weight : 241.08 g/mol

The presence of dichloro substituents on the benzamide moiety enhances its lipophilicity and may influence its interaction with biological targets.

Recent studies suggest that this compound may exert its biological effects through several mechanisms:

- Inhibition of Hsp90 : Similar compounds have shown potential as inhibitors of heat shock protein 90 (Hsp90), which plays a crucial role in the stabilization and activation of oncogenic proteins. This inhibition can lead to the degradation of client proteins involved in cancer progression .

- Antioxidant Activity : Some derivatives exhibit significant antioxidant properties, which could contribute to their cytoprotective effects and potential therapeutic benefits in oxidative stress-related conditions .

Anticancer Activity

A series of in vitro studies have evaluated the anticancer properties of this compound and related compounds. The following table summarizes key findings regarding their effectiveness against various cancer cell lines.

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 (Breast Cancer) | 15.5 | Hsp90 Inhibition |

| Methyl 3,4-dichlorobenzoate | HeLa (Cervical Cancer) | 20.0 | Apoptosis Induction |

| Methyl 4-chlorobenzoate | A549 (Lung Cancer) | 25.0 | Cell Cycle Arrest |

The IC values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as an anticancer agent.

Case Studies

-

Study on Hsp90 Inhibition :

A study investigated various analogs of this compound for their ability to inhibit Hsp90. The results showed that compounds with a methylene linker between aromatic rings exhibited superior activity compared to those with carbonyl linkers, suggesting structural modifications can enhance efficacy . -

Antioxidant Efficacy :

Another research focused on the antioxidant properties of this compound. It was found that this compound demonstrated significant radical scavenging activity in DPPH assays, indicating its potential role in preventing oxidative damage in cells .

Safety and Toxicity

While the therapeutic potential is promising, safety assessments are crucial. Preliminary toxicological evaluations suggest that this compound exhibits low toxicity at therapeutic doses; however, further studies are necessary to establish a comprehensive safety profile.

Properties

IUPAC Name |

methyl 2-[(2,6-dichlorobenzoyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2NO3/c1-21-15(20)9-5-2-3-8-12(9)18-14(19)13-10(16)6-4-7-11(13)17/h2-8H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZABFGWSKRPPHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)C2=C(C=CC=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90349970 | |

| Record name | ST043161 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5740-45-4 | |

| Record name | ST043161 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.